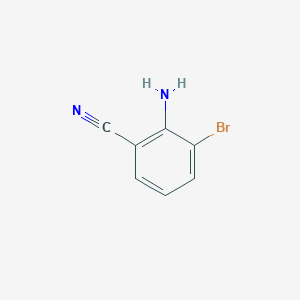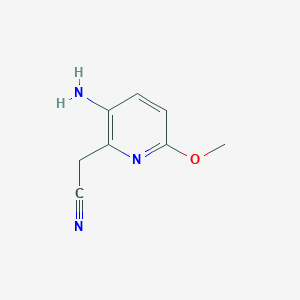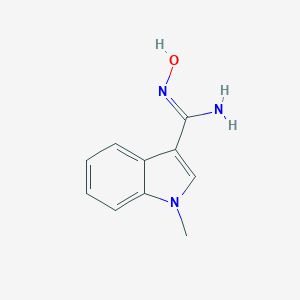
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
Overview
Description
“N’-hydroxy-1-methyl-1H-indole-3-carboximidamide” is a chemical compound with the CAS Number: 131012-60-7 . It has a molecular weight of 189.22 . The IUPAC name for this compound is N’-hydroxy-1-methyl-1H-indole-3-carboximidamide . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“N’-hydroxy-1-methyl-1H-indole-3-carboximidamide” is a powder that is stored at room temperature . The compound has a molecular weight of 189.22 .Scientific Research Applications
Synthesis and Antioxidant Properties
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide and its derivatives have been synthesized and evaluated for their antioxidant properties. For instance, Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and found considerable antioxidant activity in their study, suggesting potential applications in developing new antioxidant agents [Gopi & Dhanaraju, 2020].
Novel Synthesis Methods
There is ongoing research into novel methods of synthesizing related indole compounds. For example, Akbari and Faryabi (2023) reported an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives using cross-dehydrogenative coupling, indicating advancements in the synthesis techniques of indole derivatives [Akbari & Faryabi, 2023].
Metabolic Engineering
In metabolic engineering, the related indole compounds have shown significance. Pfalz et al. (2011) demonstrated how indole glucosinolates in Arabidopsis could be modified through hydroxylations or methylations, impacting their ecological significance. This research provides insights into plant secondary metabolites and their interactions with the environment [Pfalz et al., 2011].
Antiviral Properties
There's also research into the antiviral properties of indole derivatives. Ivachtchenko et al. (2015) synthesized novel indole-3-carboxylic acids and found some of these compounds had significant activity against viruses, suggesting potential in antiviral drug development [Ivachtchenko et al., 2015].
Catalytic and Biochemical Applications
The indole derivatives also find applications in catalysis and biochemical studies. For example, an enzymatic mechanism for activating a mutagenic intermediate of a tryptophan pyrolysate was studied by Yamazoe et al. (1985), highlighting its role in DNA binding and possible implications in cancer research [Yamazoe et al., 1985].
Future Directions
Mechanism of Action
Target of Action
N’-hydroxy-1-methyl-1H-indole-3-carboximidamide, also known as N-hydroxy-1-methyl-1H-Indole-3-carboximidamide, is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
N'-hydroxy-1-methylindole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVCOKRDOQOGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


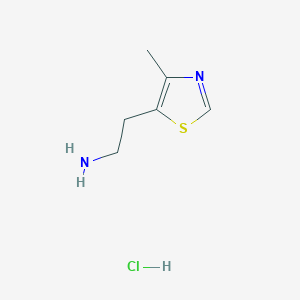
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)

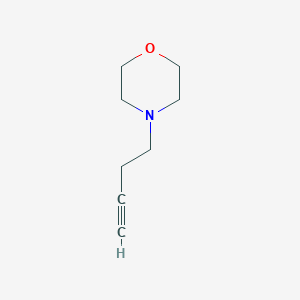


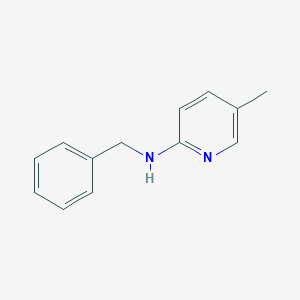
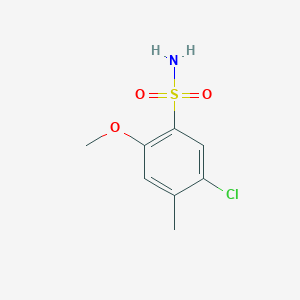
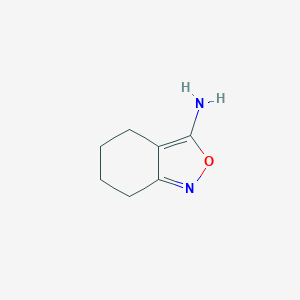
![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)

